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molecular formula C7H7N3O4 B1312698 2-Hydroxy-3-nitrobenzenecarbohydrazide CAS No. 945-22-2

2-Hydroxy-3-nitrobenzenecarbohydrazide

Cat. No. B1312698
M. Wt: 197.15 g/mol
InChI Key: VOIQCDFMTVQLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455515B2

Procedure details

40 ml of hydrazine hydrate were added to a solution of 30 g (0.15 mol) of methyl 3-nitrosalicylate in 200 ml of anhydrous tetrahydrofuran (THF). After dilution with THF, the resulting suspension was stirrable; it was refluxed for approximately 18 hours. After cooling, the batch was poured onto ice. The aqueous solution was rendered neutral by adding NaOH solution. The crystals which precipitated were filtered off and washed with water. After drying, 27 g (90%) of the title compound were obtained.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[N+:4]([C:7]1[CH:16]=[CH:15][CH:14]=[C:9]([C:10](OC)=[O:11])[C:8]=1[OH:17])([O-:6])=[O:5].[OH-].[Na+]>O1CCCC1>[OH:17][C:8]1[C:7]([N+:4]([O-:6])=[O:5])=[CH:16][CH:15]=[CH:14][C:9]=1[C:10]([NH:2][NH2:3])=[O:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)OC)=CC=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was refluxed for approximately 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the batch was poured onto ice
CUSTOM
Type
CUSTOM
Details
The crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)NN)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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